molecular formula C10H12 B054041 4-methyl-2,3-dihydro-1H-indene CAS No. 824-22-6

4-methyl-2,3-dihydro-1H-indene

Cat. No.: B054041
CAS No.: 824-22-6
M. Wt: 132.2 g/mol
InChI Key: LNNSODHYZXCEJP-UHFFFAOYSA-N
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Description

4-methyl-2,3-dihydro-1H-indene is a substituted indene derivative that serves as a versatile building block in organic synthesis, characterized by its fused bicyclic structure with a methyl group enhancing steric and electronic properties. This compound is primarily utilized in medicinal chemistry for the synthesis of novel pharmaceutical agents, such as receptor ligands and enzyme inhibitors, due to its ability to act as a core scaffold in drug discovery. Its research value extends to material science, where it contributes to the development of organic semiconductors, polymers, and advanced functional materials by enabling precise control over molecular architecture. The mechanism of action involves its reactivity as an intermediate in key transformations, including cycloadditions, alkylations, and ring-opening reactions, which facilitate the construction of complex molecular frameworks. Researchers appreciate its stability and selectivity, making it ideal for exploring reaction mechanisms and developing new synthetic methodologies. Overall, this compound is an essential reagent for advancing studies in chemical biology, catalysis, and material design, offering broad utility in high-impact research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indene
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InChI

InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNNSODHYZXCEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073931
Record name 4-Methylindan
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-22-6
Record name 2,3-Dihydro-4-methyl-1H-indene
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Record name 4-Methylindan
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Record name 4-Methylindan
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Record name 4-methylindan
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Record name 4-METHYLINDAN
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Synthetic Methodologies and Strategies for 4 Methyl 2,3 Dihydro 1h Indene and Substituted 2,3 Dihydro 1h Indenes

Gold-Catalyzed Intramolecular Hydroalkylation Approaches

A novel and efficient pathway to polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.gov This method stands out for its mild reaction conditions and the generation of densely functionalized indene (B144670) cores that are amenable to further chemical modification. nih.gov

Ynamide Precursor Synthesis and Cyclization

Ynamides, which feature a triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, are versatile building blocks in organic synthesis. sioc-journal.cntaylorfrancis.com Their unique electronic properties, balancing reactivity and stability, make them ideal precursors for a variety of transformations. sioc-journal.cn The synthesis of the required ynamide precursors can be achieved through several established methods, including copper-mediated coupling of amides with alkynyl bromides or from 1,1-dibromo-1-alkenes. nih.gov

The core of the indene synthesis is a gold-catalyzed cyclization. nih.gov The process is initiated by the activation of the ynamide's alkyne by a gold catalyst, leading to the formation of a highly reactive gold-keteniminium ion intermediate. nih.govacs.org This electrophilic species then undergoes a nih.govnih.gov-hydride shift, which is considered the rate-determining step, followed by a subsequent cyclization to form the five-membered ring of the indene scaffold. nih.govacs.org This sequence of events, a formal intramolecular hydroalkylation, provides a direct route to 2-amino-indenes. acs.org

A plausible mechanistic pathway involves the following key steps:

Activation: The gold catalyst coordinates to the alkyne of the ynamide, forming a gold-keteniminium ion. nih.govencyclopedia.pub

nih.govnih.gov-Hydride Shift: A hydride transfer from a benzylic position occurs, generating a carbocationic gold adduct. nih.govacs.org

Cyclization: The vinyl-gold moiety intramolecularly adds to the carbocation, forming the indene ring. nih.gov

Protodeauration: Loss of a proton followed by protodeauration regenerates the gold catalyst and yields the final indene product. nih.gov

Catalyst Systems and Optimization (e.g., AuCl₃, NHC-Au complexes)

The choice of the gold catalyst system is critical for the efficiency and selectivity of the intramolecular hydroalkylation. N-heterocyclic carbene (NHC)-gold(I) complexes, such as [IPrAuCl]/AgSbF₆ and IPrAuNTf₂, have proven to be particularly effective. acs.orgnih.govbeilstein-journals.org These catalysts offer high activity and selectivity under mild conditions, often at room temperature in solvents like dichloromethane (B109758). acs.orgnih.gov

The strong donating character of the NHC ligand stabilizes the gold(I) center and facilitates the crucial protodeauration step. mdpi.com The robustness of the NHC-Au bond also allows for a wider range of reaction temperatures without significant catalyst decomposition. mdpi.com While gold(III) complexes like AuCl₃ can also catalyze such reactions, they have generally been found to be less effective than their gold(I) counterparts. mdpi.com Optimization of the catalyst system often involves screening different NHC ligands and counteranions to achieve the best results for a specific substrate. mdpi.com

Table 1: Representative Gold Catalysts for Indene Synthesis
Catalyst SystemTypical Reaction ConditionsKey Advantages
IPrAuNTf₂Dichloromethane, Room Temperature, OvernightHigh efficiency, mild conditions, user-friendly. acs.org
[IPrAuCl]/AgBF₄1,2-dichloroethane, 25 °CHigh catalytic activity and selectivity. nih.gov
PPh₃AuCl/AgSbF₆-Promotes Friedel–Crafts type addition. beilstein-journals.org

Stereochemical Control in Indene Formation

The gold-catalyzed hydroalkylation of chiral ynamides offers a promising avenue for the synthesis of optically enriched indenes. nih.gov When chiral oxazolidinone-derived ynamides are used as precursors, the resulting indenes can be obtained with a degree of stereocontrol. nih.gov The chiral information from the ynamide precursor is transferred during the cyclization process, influencing the stereochemistry of the final product. acs.org This approach provides access to chiral indene scaffolds which are valuable in asymmetric synthesis and as ligands in organometallic chemistry. nih.govnih.gov

Post-Functionalization via Hydrogenation to 2,3-Dihydro-1H-indene Core

The indene derivatives synthesized through gold-catalysis often contain an exocyclic double bond which can be selectively reduced to form the corresponding 2,3-dihydro-1H-indene (indane) core. This hydrogenation step is a crucial post-functionalization strategy to access the saturated bicyclic system. nih.gov

Selective Reduction of Exocyclic Double Bonds

Catalytic hydrogenation is a common and effective method for the reduction of carbon-carbon double bonds. masterorganicchemistry.com For the selective reduction of the exocyclic double bond in substituted indenes without affecting the aromatic ring, palladium on carbon (Pd/C) is a widely used and efficient catalyst. masterorganicchemistry.comresearchgate.net The reaction typically proceeds via syn-addition of hydrogen to the less sterically hindered face of the double bond. masterorganicchemistry.com This method allows for the clean conversion of the indene to the desired 2,3-dihydro-1H-indene derivative. nih.gov

Catalyst Loading and Solvent Effects (e.g., Pd/C in Ethanol)

The efficiency of the hydrogenation reaction is influenced by several factors, including catalyst loading and the choice of solvent. A typical procedure involves using a catalytic amount of Pd/C in a protic solvent like ethanol (B145695) under a hydrogen atmosphere. nih.gov

Catalyst Loading: The amount of Pd/C catalyst can be optimized to ensure complete and efficient reduction. While specific loadings depend on the substrate, typical values range from catalytic amounts up to stoichiometric equivalents in more challenging reductions.

Solvent Effects: The solvent can significantly impact the rate and selectivity of heterogeneous catalytic hydrogenation. researchgate.netrsc.org Protic solvents like ethanol are often preferred as they can act as proton donors and influence the catalyst's surface properties. rsc.org The solubility of hydrogen in the solvent is also a crucial factor. rsc.org Studies have shown that for some hydrogenation reactions, the hydrogen-bond-donating capability of the solvent can correlate with the reaction rate. rsc.org Water has also been shown to be a highly effective solvent in certain selective hydrogenations. rsc.org

Table 2: Common Conditions for Hydrogenation of Indenes
CatalystSolventKey Considerations
Pd/CEthanolWidely used, efficient for selective reduction of exocyclic double bonds. nih.govmasterorganicchemistry.com
Pd(OH)₂-Alternative palladium catalyst. nih.gov
Raney NiMethanol (B129727), WaterActive catalyst, may require harsher conditions. nih.gov
PtO₂-Platinum-based catalyst, can be effective. nih.gov

Dehydration of Indan-1-ols to Indene Derivatives

The dehydration of indan-1-ols represents a crucial step in the synthesis of indene derivatives. This elimination reaction can proceed through either an intramolecular pathway, yielding the desired indene, or an intermolecular route, which results in the formation of byproducts like di-1-indanyl ether. conicet.gov.ar The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the intended product.

Catalytic Dehydration Conditions (e.g., PTSA)

Various acid catalysts are employed to facilitate the dehydration of indan-1-ols. While solid acid catalysts like zeolites have been studied for their shape selectivity and ability to be recycled, traditional Brønsted acids such as p-toluenesulfonic acid (PTSA) are also utilized. conicet.gov.arresearchgate.netscispace.com The reaction is typically carried out by heating the indanol with a catalytic amount of PTSA in a suitable solvent. scispace.com The acidic environment promotes the protonation of the hydroxyl group, forming a good leaving group (water) and generating a carbocation intermediate, which then eliminates a proton to form the double bond of the indene ring. Other acid catalysts that have been explored for similar alcohol dehydrations include sulfuric acid and rhenium oxides, with varying degrees of success and selectivity. hw.ac.uk

Formation of Dimeric Byproducts and Isomers

A significant challenge in the dehydration of indan-1-ols is the potential for the formation of dimeric byproducts and isomeric indenes. conicet.gov.arresearchgate.net The primary intermolecular dehydration product is di-1-indanyl ether. conicet.gov.ar Furthermore, the initially formed indene can react with the starting indanol or another indene molecule, leading to the formation of heavier, dimeric compounds such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene and 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. conicet.gov.ar The formation of these byproducts is influenced by the strength and density of the acid sites on the catalyst. conicet.gov.arresearchgate.net Stronger acid sites than what is optimal can promote self-alkylation of the indanol by the newly formed indene. researchgate.net In the case of 4-methylindan-1-ol dehydration, research has focused on optimizing conditions to produce 4-methylindene and manage the formation of dimeric structures like 7-methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. researchgate.net

Optimization for Target Indene Maximization

To maximize the yield of the target indene, several factors must be carefully controlled. The choice of catalyst is critical; for instance, zeolites like HZSM-5 have demonstrated high selectivity for indene due to their shape-selective properties, which inhibit the formation of bulky dimeric products. conicet.gov.arresearchgate.net Reaction temperature is another key parameter; higher temperatures generally favor the endothermic intramolecular dehydration to the alkene over the exothermic intermolecular ether formation. hw.ac.uk Solvent choice can also impact selectivity. For example, in the dehydration of 1-phenylethanol, a related secondary alcohol, catalyst activity and selectivity were shown to be dependent on the textural properties of the catalyst and the nature of the acid sites. researchgate.net By carefully selecting the catalyst and optimizing reaction conditions such as temperature and reaction time, it is possible to achieve high yields of the desired indene derivative while minimizing the formation of unwanted byproducts. conicet.gov.ar

Palladium-Catalyzed Suzuki Coupling for Aryl-Substituted Indanones and Indenes

The palladium-catalyzed Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of aryl-substituted indanones and, subsequently, indenes. semanticscholar.orgresearchgate.net This approach is particularly valuable for creating a diverse range of substituted indene derivatives, which are important precursors for various applications. semanticscholar.orgresearchgate.net

Ligand-Free Catalytic Systems (e.g., TBAB/Pd(OAc)₂)

A significant advancement in Suzuki coupling is the development of ligand-free catalytic systems, which offer advantages in terms of cost and simplicity. One such highly efficient system employs palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor in combination with tetrabutylammonium (B224687) bromide (TBAB). semanticscholar.orgorganic-chemistry.org This system has been successfully used for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. semanticscholar.orgresearchgate.net The reaction typically takes place in a solvent like polyethylene (B3416737) glycol (PEG-400) and proceeds with very low catalyst loadings, sometimes as low as 0.005 mol% of palladium. semanticscholar.orgresearchgate.net TBAB is thought to act as both a phase-transfer catalyst and a stabilizer for the in situ generated palladium nanoparticles, which are the active catalytic species. researchgate.net This method has been shown to be effective for a range of arylboronic acids, affording the corresponding 4-aryl-substituted indanones in high to quantitative yields. semanticscholar.orgresearchgate.net

Below is a table summarizing the results of a ligand-free Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one98
2o-Tolylboronic acid2-Methyl-4-(o-tolyl)-2,3-dihydro-1H-inden-1-one95
33-(Trifluoromethyl)phenylboronic acid2-Methyl-4-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-inden-1-one92
42-Naphthaleneboronic acid2-Methyl-4-(naphthalen-2-yl)-2,3-dihydro-1H-inden-1-one94
5Furan-2-boronic acid4-(Furan-2-yl)-2-methyl-2,3-dihydro-1H-inden-1-one90
Table generated based on data from ARKIVOC 2016 (iv) 306-327. semanticscholar.orgresearchgate.net

Multi-gram Scale Synthesis Considerations

The demand for significant quantities of substituted indene derivatives, particularly for applications like the creation of high-efficiency olefin polymerization metallocene catalysts, has driven the development of scalable synthetic routes. semanticscholar.org A notable example involves the multi-gram scale synthesis of 7-aryl-2-methyl-1H-indene derivatives. semanticscholar.org This process begins with the efficient preparation of 4-aryl-substituted 2-methyl-1H-indanones using a ligand-free palladium-catalyzed Suzuki coupling reaction. semanticscholar.org

This Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids demonstrates high efficiency, achieving quantitative yields with a very low palladium catalyst loading (0.005 mol%). semanticscholar.org The reaction proceeds smoothly under elevated temperatures (around 110 °C) and, in many cases, does not require the protection of an inert gas atmosphere. semanticscholar.org Following the coupling, a straightforward sequential reduction and dehydration procedure yields the final 7-aryl-2-methyl-1H-indene products in high purity and excellent yields on a multi-gram scale, avoiding the need for complex purification methods like fractional distillation or column chromatography. semanticscholar.org

Another instance of large-scale synthesis is seen in the preparation of reagents for difluoromethylation reactions, where a key intermediate, methyl 2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is involved. acs.orgfigshare.com The scalability of these syntheses is crucial for their practical application in pharmaceutical and agrochemical research. acs.org Furthermore, a scalable and chromatography-free synthesis has been developed for a new hole transport material for organic solar cells, which involves a multi-gram scale sequence starting from 2-bromo-9-fluorenone. researchgate.net

Interactive Data Table: Multi-gram Scale Synthesis of Indene Derivatives
Starting Material Reagents and Conditions Product Scale Yield Ref
4-Bromo-2-methyl-1H-indanone and Phenylboronic acid Pd(OAc)2, TBAB, PEG400, 110 °C 2-Methyl-4-phenyl-1H-indanone Multi-gram 98% semanticscholar.org
4-Bromo-2-methyl-1H-indanone and 3,5-Bis(trifluoromethyl)phenylboronic acid Pd(OAc)2, TBAB, PEG400, 110 °C 2-Methyl-4-(3,5-bis(trifluoromethyl)phenyl)-1H-indanone Multi-gram High semanticscholar.org
2-Bromo-9-fluorenone Grignard reaction, Et3SiH/BF3 reduction, Alkylation, Friedel-Crafts cyclization, Buchwald-Hartwig coupling N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine Multi-gram >25% (5 steps) researchgate.net

Green Chemistry Approaches in 2,3-Dihydro-1H-indene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indene-related structures, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement in green synthesis is the use of electrochemistry to drive reactions. rsc.orgrsc.org An environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones, which can incorporate the 2,3-dihydro-1H-indene framework. rsc.orgrsc.org This method utilizes simple electrons as the oxidant, replacing the stoichiometric and often toxic metal-based oxidants used in classical approaches. rsc.orgrsc.orgresearchgate.net The reactions are conducted in green solvents like acetone (B3395972) and water, further enhancing the sustainability of the process. rsc.orgrsc.org

This electrochemical approach is robust, tolerating a variety of functional groups on the indanone ring, including electron-donating (methyl, methoxy) and halogen substituents. rsc.org The methodology has also been successfully scaled up using a continuous flow electrochemical reactor, which improves productivity and reduces reaction times. rsc.orgrsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through a radical mechanism, involving the generation of a carbocation intermediate that is subsequently trapped by water. rsc.orgrsc.org

The electrochemical synthesis of β-keto spirolactones represents a sustainable pathway that avoids harsh reaction conditions. rsc.orgrsc.orgresearchgate.net Traditional methods often require stoichiometric amounts of oxidants like iodine or the use of transition metal catalysts. rsc.org In contrast, the electrochemical method is performed under mild conditions and avoids the generation of metallic waste. rsc.org This approach not only allows for the use of environmentally friendly solvents but also demonstrates broad substrate scope and functional group tolerance. rsc.org The resulting β-keto spirolactones can be further derivatized to prepare spirofurane derivatives, which are otherwise difficult to synthesize. rsc.org

Interactive Data Table: Green Synthesis of Spiro Compounds from Indanone Derivatives
Starting Material (Indanone Derivative) Reagents Product Yield Ref
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Styrene, Electrochemical oxidation Spirolactone derivative Good rsc.org
5-Methyl-1-indanone derivative Styrene, Electrochemical oxidation 5-Methyl-spirolactone derivative Good to very good rsc.org
5-Methoxy-1-indanone derivative Styrene, Electrochemical oxidation 5-Methoxy-spirolactone derivative Good to very good rsc.org
Halogen-substituted indanone derivative Styrene, Electrochemical oxidation Halogen-substituted spirolactone derivative Very good rsc.org

Synthesis of Substituted 2,3-Dihydro-1H-indene Derivatives

The synthesis of specifically substituted 2,3-dihydro-1H-indene derivatives is crucial for various applications, and several methods have been developed starting from readily available precursors.

One established route to substituted indenes begins with 2-chlorobenzaldehyde (B119727). scielo.org.zaresearchgate.net For instance, 4-chloro-1-indanone (B82819) can be synthesized from 2-chlorobenzaldehyde in a four-step process. scielo.org.zaresearchgate.net This indanone can then be selectively brominated in the cyclopentanone (B42830) ring to produce mono- and dibromo derivatives. scielo.org.zaresearchgate.net Subsequent cyanation of 2-bromo-4-chloro-1-indanone followed by reduction leads to the formation of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine in quantitative yield. scielo.org.zaresearchgate.net This method provides a pathway to indene derivatives with functional groups at specific positions.

Condensation reactions involving malonate derivatives are a versatile strategy for constructing the indene framework. google.comacs.orgnih.govencyclopedia.pub For example, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of the drug Ozanimod, can be prepared by reacting 2-cyanobenzyl bromide with a cyclic malonate derivative. google.com This is followed by condensation, hydrolysis, decarboxylation, and a final Friedel-Crafts acylation. google.com This method is noted for being simple and avoiding the use of cyanide, which can pollute the environment. google.com

Another approach involves the sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates. acs.org The selectivity of this reaction to yield benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes can be controlled by the reaction conditions. acs.org For example, using piperidine (B6355638) and acetic acid in benzene (B151609) can favor the formation of either the initial condensation product or the cyclized indene depending on the reaction time. acs.org The use of TiCl₄ with a base like pyridine (B92270) or triethylamine (B128534) can also effectively promote the cyclization to indene derivatives or further to benzofulvenes. acs.org

Interactive Data Table: Synthesis of Indene Derivatives via Condensation with Malonates
Starting Material 1 Starting Material 2 Conditions Product Yield Ref
2-(1-Phenylvinyl)benzaldehyde Methyl malonate Piperidine, AcOH, Benzene, 80°C, 1.5 h Benzylidene malonate derivative 75% acs.org
2-(1-Phenylvinyl)benzaldehyde Methyl malonate Piperidine, AcOH, Benzene, 80°C, 17 h Indene derivative 56% acs.org
2-(1-Phenylvinyl)benzaldehyde Methyl malonate TiCl₄-Pyridine, CH₂Cl₂, rt Indene derivative 79% acs.org
2-Cyanobenzyl bromide Cyclo()isopropyl malonate Condensation, Hydrolysis, Decarboxylation, Friedel-Crafts acylation 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile High google.com

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a powerful and widely used method for the introduction of an acyl group onto an aromatic ring, which can then be further manipulated to form the five-membered ring of the indene system. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govgoogle.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

In the context of synthesizing substituted 2,3-dihydro-1H-indenes, Friedel-Crafts acylation can be applied to an appropriately substituted benzene derivative. For instance, the acylation of indane with various acid chlorides can lead to the formation of ketone intermediates. mdpi.com A notable example is the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety, a key component of the anti-inflammatory agent MCC950. researchgate.net This synthesis begins with the Friedel-Crafts acylation of 2,3-dihydro-1H-indene with 3-chloropropionyl chloride and aluminum trichloride (B1173362) in dichloromethane. researchgate.net The resulting 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is then used directly in a subsequent cyclization reaction. researchgate.net

The conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation and can be mediated by various Lewis acids. nih.gov For example, the synthesis of 1H-Indene-1,2(3H)-dione derivatives can be achieved through the condensation of phthalic anhydride with diethyl malonate using montmorillonite (B579905) KSF clay as a catalyst, which proceeds via a Friedel-Crafts type mechanism. The choice of catalyst and reaction conditions can be crucial to avoid potential side reactions, such as over-alkylation when installing methyl groups.

ReactantsCatalystProductReference
2,3-dihydro-1H-indene and 3-chloropropionyl chlorideAluminum trichloride3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one researchgate.net
Indane and various acid chloridesAluminum chlorideAcylated indane derivatives mdpi.com
Phthalic anhydride and diethyl malonateMontmorillonite KSF clay2-(ethoxycarbonyl)-1,3-dioxo-inden-2-ide intermediate
2-methyl-3-(2-thiophene)-l-propylacetate and an acid chlorideSnCl₄Ketone intermediate for Ikimine A synthesis nih.gov

N-Alkylation using Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. core.ac.uk In the context of indene chemistry, PTC has been employed for N-alkylation reactions. This methodology often utilizes quaternary ammonium (B1175870) salts as catalysts to transport a reactive anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. mdpi.comresearchgate.net

The development of continuous flow processes for N-alkylation using phase-transfer catalysis has been shown to overcome the limitations of batch scale-up, leading to safer processes and higher quality products. rsc.org Two approaches, an automated fill-empty reactor with a gravity separator and a tubular flow reactor with an inline membrane separator, have demonstrated high conversions and purities for N-alkylation reactions. rsc.org While the search results mention the C-alkylation of indanone derivatives and the general application of PTC for N-alkylation of various compounds, specific examples detailing the N-alkylation of 4-methyl-2,3-dihydro-1H-indene or its close derivatives using this method were not explicitly found. core.ac.ukias.ac.in However, the principles of PTC are broadly applicable and could likely be adapted for such transformations.

Reaction TypeCatalyst TypeKey FeaturesReference
N-alkylationQuaternary ammonium saltsFacilitates reaction between immiscible phases mdpi.comresearchgate.net
Continuous flow N-alkylationPhase-transfer catalystOvercomes batch scale-up limitations, safer process rsc.org
C-alkylation of indanone derivativesCinchona alkaloidsAsymmetric synthesis application core.ac.ukias.ac.in

Synthesis of Indene Amino Acid Derivatives

Indane-based α-amino acids are considered constrained analogs of phenylalanine and are important targets in medicinal chemistry due to their incorporation into peptide drugs and peptidomimetics. thieme-connect.com Several synthetic strategies have been developed to access these valuable compounds.

One approach involves the coupling of a dibromide with ethyl isocyanoacetate, followed by hydrolysis and acetylation. thieme-connect.comthieme-connect.com This methodology has been generalized to prepare a variety of linearly and angularly fused indane-based α-amino acid derivatives. thieme-connect.com For example, the reaction of aromatic dibromides with ethyl isocyanoacetate under phase-transfer conditions using potassium carbonate and tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) in acetonitrile (B52724) leads to the corresponding cyclized products. thieme-connect.com

Another strategy focuses on designing and synthesizing indene amino acid derivatives as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH). acs.orgacs.org In one such synthesis, 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate are used as starting materials to produce ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This intermediate is then hydrolyzed to the corresponding amino derivative, which can be further functionalized. acs.org

A different method for synthesizing amino derivatives of indene involves the reaction of an iminium salt, generated in situ, with an indenyl anion. ut.ac.ir The iminium salts can be produced from the reaction of (trimethylsilyl)dialkylamines with aromatic aldehydes in the presence of a concentrated ethereal solution of lithium perchlorate. ut.ac.ir

Starting MaterialsKey ReagentsProduct TypeReference
Benzocyclobutene-derived dibromide, ethyl isocyanoacetateK₂CO₃, TBAHSLinearly and angularly fused indane-based α-amino acid derivatives thieme-connect.comthieme-connect.com
1,2-bis(bromomethyl)benzene, ethyl isocyanoacetate-Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate acs.org
(Trimethylsilyl)dialkylamines, aromatic aldehydes, indenyl anionLithium perchlorate1-Aminoindene derivatives ut.ac.ir

Synthesis of Indene-Derived Retinoic Acid Receptor α Agonists

A series of novel indene-derived compounds have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), which is a significant target for cancer therapy. mdpi.comnih.govnih.gov These synthetic efforts have established the indene skeleton as a promising platform for the development of new RARα agonists. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. A general approach starts with the construction of a substituted indene core, which serves as the hydrophobic part of the agonist. nih.gov For example, the synthesis of indene derivatives as RARα agonists has been reported where the hydrophobic moiety is prepared and then coupled with a suitable linker and a polar head group. researchgate.net One specific example, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated moderate binding affinity to RARα and significant potential to induce cell differentiation. mdpi.comnih.gov The synthesis of these compounds generally follows procedures developed for other RARα agonists like AM80, with some modifications. nih.gov

The binding affinity of these indene derivatives to RARα is evaluated using techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays. mdpi.comnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the indene ring can significantly impact the biological activity. mdpi.com For instance, it was observed that an alkoxyl group, particularly at the 2-position of the indene ring, was not favorable for RARα binding affinity. mdpi.comnih.gov

CompoundKey FeatureBiological ActivityReference
4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d)Isopropoxy group at position 3Moderate RARα binding affinity, potent cell differentiation inducer mdpi.comnih.gov
Indene derivative with no substituents (36a)Unsubstituted indene skeletonModest RARα binding affinity mdpi.comnih.gov
Indene derivatives with alkoxyl groups (36b–36g)Alkoxyl group, especially at position 2Less potent than the unsubstituted derivative mdpi.comnih.gov

Regioselectivity in Indene Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted indenes. Achieving high regioselectivity is essential for producing a single, desired isomer and avoiding the formation of complex product mixtures that require difficult separation. Several modern catalytic methods have been developed to address this challenge.

Rh(I) Catalysis with Alkyne Reactants

Rhodium(I)-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted indenes with high regioselectivity. organic-chemistry.orgorganic-chemistry.org One such method involves the reaction of 2-(chloromethyl)phenylboronic acids with internal alkynes in the presence of a Rh(I) catalyst. organic-chemistry.org This transformation proceeds through a cascade of reactions including transmetalation, alkyne insertion, oxidative addition of the C-Cl bond, and reductive elimination to form the indene ring. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the substituents on the alkyne. organic-chemistry.orgnih.gov Bulky or electron-withdrawing groups on the alkyne tend to enhance the regioselectivity. organic-chemistry.org For example, the reaction gives high yields and excellent regioselectivity with various internal alkynes, but fails with terminal alkynes and alkenes. organic-chemistry.org

Another Rh(I)-catalyzed approach is the carbonylative cyclization of 2-bromophenylboronic acids with alkynes to produce indenones. nih.gov The regioselectivity in this case is also influenced by the electronic and steric nature of the alkyne substituents, with silyl- or ester-substituted alkynes providing extremely high selectivity. nih.gov Furthermore, rhodium-catalyzed C-H activation and carbocyclization of aryl ketones with alkynes have been shown to produce indenols with high regioselectivity. nih.gov

ReactantsCatalyst SystemKey OutcomeReference
2-(chloromethyl)phenylboronic acids and internal alkynes[RhCl(cod)]₂ / Na₂CO₃High yields and excellent regioselectivity, influenced by alkyne substituents organic-chemistry.org
2-bromophenylboronic acids and alkynesRh(I) catalyst, COCarbonylative cyclization to indenones with high regioselectivity nih.gov
Aryl ketones and alkynesRhodium catalystRegioselective synthesis of indenols via C-H activation nih.gov

FeCl₃-Catalyzed Cleavage of sp³ Carbon-Nitrogen Bonds

Iron(III) chloride (FeCl₃), an inexpensive and environmentally benign catalyst, has been utilized in the synthesis of functionalized indene derivatives with extremely high regioselectivity. organic-chemistry.orgnih.gov One notable method involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. organic-chemistry.org This reaction proceeds through the cleavage of a sp³ carbon-nitrogen bond to generate a benzyl (B1604629) cation intermediate, which then undergoes cyclization with the alkyne. organic-chemistry.org

In a related strategy, arylallenes can undergo a carbocation-initiated cyclization with N-benzylic and N-allylic sulfonamides in the presence of catalytic FeCl₃ to afford structurally diverse polysubstituted indenes in good yields and with very high regioselectivity. nih.govresearchgate.net The reaction is believed to proceed via the cleavage of the C-N bond, generating a carbocation that initiates the cyclization of the arylallene. researchgate.net These FeCl₃-catalyzed methods offer a practical and efficient route to a variety of indene derivatives.

ReactantsCatalystKey TransformationReference
N-benzylic sulfonamides and internal alkynesFeCl₃Cleavage of sp³ C-N bond and cyclization to form indenes organic-chemistry.org
Arylallenes and N-benzylic/N-allylic sulfonamidesFeCl₃Carbocation-initiated cyclization to polysubstituted indenes nih.govresearchgate.net
1H-Indene-1,2,3-triones and alkynesFeCl₃Synthesis of tanshinlactone (B177292) derivatives nih.gov

Rearrangements by Cyclialkylations of Arylpentanols to 2,3-Dihydro-1H-indene Derivatives

The acid-catalyzed cyclialkylation of arylpentanols can lead to the formation of various substituted 2,3-dihydro-1H-indene derivatives. However, this reaction is often accompanied by unexpected rearrangements, yielding products that are not the result of a direct cyclization. These rearrangements provide valuable insights into the reaction mechanisms and the influence of substituents on the stability of carbocation intermediates.

For instance, the acid-catalyzed cyclialkylation of 2,4-dimethyl-4-phenylpentan-2-ol (B1360404) proceeds as expected to exclusively yield 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. researchgate.netresearchgate.net In contrast, the introduction of a substituent on the phenyl ring can dramatically alter the reaction's outcome, leading to a mixture of products through complex mechanistic pathways. researchgate.netresearchgate.net

The generally accepted mechanism for the acid-catalyzed cyclialkylation of arylpentanols begins with the protonation of the alcohol by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. nptel.ac.in This carbocation then acts as an electrophile in an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) reaction, where the aromatic ring serves as the nucleophile. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the 2,3-dihydro-1H-indene product.

However, in cases where rearrangements occur, the initially formed carbocation can undergo skeletal rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocationic intermediate before cyclization. The stability of these intermediates is a key factor in determining the final product distribution.

Substituents on the aromatic ring of the arylpentanol can exert a profound influence on the course of the cyclialkylation reaction. researchgate.net A notable example is the acid-catalyzed cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol. researchgate.netresearchgate.net Instead of yielding only the expected direct cyclization product, 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene, the reaction produces a roughly 1:1 mixture of this compound and a rearranged product, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.netresearchgate.net

The formation of the rearranged product is attributed to the specific action of the chlorine substituent. researchgate.net A proposed mechanism involves a series of rearrangements in the carbocation intermediates. The presence of the electron-withdrawing chloro group at the ortho position influences the stability and reactivity of the intermediates, favoring a pathway that includes a framework transposition. researchgate.net

To further investigate these rearrangements, the cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol was studied. researchgate.net This reaction was expected to proceed through an intermediate similar to one proposed in the rearrangement of the chloro-substituted compound and was indeed found to yield the rearranged product, trans-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene, exclusively. researchgate.net

Table 1: Product Distribution in the Acid-Catalyzed Cyclialkylation of Substituted Arylpentanols

Starting MaterialExpected ProductObserved Product(s)Product RatioReference
2,4-Dimethyl-4-phenylpentan-2-ol2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene100% researchgate.netresearchgate.net
4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol4-Chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene4-Chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-Chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene~1:1 researchgate.netresearchgate.net
2,4-Dimethyl-2-phenylpentan-3-olNot specifiedtrans-2,3-Dihydro-1,1,2,3-tetramethyl-1H-indene100% researchgate.net

To gain definitive evidence for the proposed rearrangement mechanisms, isotopic labeling studies have been employed. researchgate.net These studies are powerful tools for tracing the fate of specific atoms throughout a chemical reaction. nih.gov

In the study of the cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol, a carbon-13 labeled starting material, 2,4-dimethyl-2-phenyl[3-¹³C]pentan-3-ol, was synthesized and subjected to the reaction conditions. researchgate.net The analysis of the product, 2,3-dihydro-1,1,2,3-tetramethyl-1H-indene, revealed that the ¹³C label was exclusively at the C-3 position. This result was crucial as it invalidated one of the initially proposed mechanisms and provided strong support for an alternative pathway involving a specific sequence of carbocation rearrangements. researchgate.net

Furthermore, deuterium (B1214612) labeling was used to probe the mechanism. The cyclialkylation of the hexadeuterated isomer of 2,4-dimethyl-2-phenylpentan-3-ol led to results that necessitated a different mechanism than that proposed for the chloro-substituted analog, highlighting the subtle yet significant electronic effects of substituents on the reaction pathway. researchgate.net These isotopic labeling experiments have been instrumental in establishing the complex mechanisms that govern the formation of rearranged 2,3-dihydro-1H-indene derivatives. researchgate.net

Advanced Spectroscopic and Characterization Techniques for 4 Methyl 2,3 Dihydro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

While experimentally obtained spectra for 4-methyl-2,3-dihydro-1H-indene are not widely published in public databases, a detailed analysis can be predicted based on the known effects of substituents on the parent indane structure and established chemical shift ranges.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, aliphatic, and methyl protons. The aromatic region will be particularly informative due to the substitution pattern.

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene (B151609) ring will appear in the typical aromatic region (~6.9-7.2 ppm). The H-7 proton, being adjacent to the carbon bearing the methyl group, would likely appear as a doublet. The H-5 and H-6 protons would likely appear as a triplet and a doublet, respectively, arising from their coupling with each other.

Benzylic Protons (H-1, H-3): The two benzylic methylene (B1212753) groups (at positions C1 and C3) are chemically non-equivalent. They are adjacent to the five-membered ring's aliphatic methylene group and the aromatic ring. Their signals are expected to appear as triplets around 2.8-3.0 ppm due to coupling with the H-2 protons.

Aliphatic Protons (H-2): The protons of the methylene group at position C2 are coupled to the four benzylic protons at C1 and C3. This would result in a complex multiplet, likely a quintet, appearing further upfield in the aliphatic region (~2.0-2.2 ppm).

Methyl Protons (CH₃): The methyl group attached to the aromatic ring is electronically distinct and will produce a singlet in the upfield region, typically around 2.2-2.4 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-7 ~7.1 d (doublet) ~7.5
H-6 ~7.0 t (triplet) ~7.5
H-5 ~6.9 d (doublet) ~7.5
H-1, H-3 ~2.9 t (triplet) ~7.5
H-2 ~2.1 quint (quintet) ~7.5

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms.

Aromatic Carbons: Six signals are expected in the aromatic region (120-145 ppm). Two of these will be quaternary carbons (C-3a, C-7a), which typically show weaker signals. The carbon atom directly bonded to the methyl group (C-4) will also be in this region.

Aliphatic and Benzylic Carbons: The benzylic carbons (C-1 and C-3) are expected to resonate at a similar chemical shift, around 30-35 ppm. The aliphatic carbon (C-2) will be found further upfield, typically around 25 ppm.

Methyl Carbon: The methyl carbon will give a signal in the high-field region of the spectrum, around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-7a ~144
C-3a ~142
C-4 ~136
C-6 ~126
C-5 ~125
C-7 ~121
C-1, C-3 ~32
C-2 ~25

Note: This is a predicted spectrum. Quaternary carbon signals (C-3a, C-4, C-7a) are typically less intense.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Cross-peaks would be expected between the aromatic protons H-5, H-6, and H-7, confirming their adjacency. Crucially, correlations would be seen between the benzylic protons (H-1, H-3) and the aliphatic protons (H-2), establishing the connectivity of the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks linking each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~19 ppm, definitively assigning them to the methyl group. Similarly, the aromatic proton signals would be correlated with their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. A NOESY spectrum could show a correlation between the methyl protons (4-CH₃) and the aromatic proton at H-5, confirming the substituent's position on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound (C₁₀H₁₂) shows a distinct pattern. nih.gov

The molecular ion peak (M⁺) is observed at an m/z of 132, which corresponds to the molecular weight of the compound. nih.gov The most intense peak in the spectrum, known as the base peak, appears at m/z 117. nih.gov This prominent fragment is formed by the loss of a methyl radical (•CH₃), a common and energetically favorable fragmentation for methylated aromatic compounds. This fragmentation strongly supports the presence of a methyl group on the indane scaffold. Another significant peak is often observed at m/z 131, corresponding to the loss of a single hydrogen atom (M-1)⁺. nih.gov

Key Fragments in the EI Mass Spectrum of this compound

m/z Ion Structure Description Relative Intensity
132 [C₁₀H₁₂]⁺ Molecular Ion (M⁺) Moderate
131 [C₁₀H₁₁]⁺ Loss of H• Low

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₀H₁₂. The theoretical monoisotopic mass calculated for this formula is 132.0939 Da. An HRMS measurement would be expected to yield a value extremely close to this theoretical mass. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for the analysis of complex organic molecules, including derivatives of this compound. This method is particularly valuable for determining the molecular weight of synthesized compounds by detecting protonated molecules, such as [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺.

In recent studies on novel dihydro-1H-indene analogues, ESI-MS was instrumental in confirming the successful synthesis of various derivatives. nih.gov For instance, the mass spectrum of 2-methyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol showed a clear signal at m/z 335.1, corresponding to the protonated molecule [M+H]⁺. nih.gov This technique provides a rapid and accurate confirmation of the molecular mass of the target compounds, which is a critical step in the characterization process. The table below summarizes the ESI-MS data for several trimethoxy-2,3-dihydro-1H-indene derivatives, showcasing the method's utility in verifying their molecular weights. nih.gov

Compound NameMolecular FormulaCalculated Mass (M)Observed IonObserved m/z
4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indeneC₂₀H₂₄O₄328.17[M+H]⁺329.2
2-methyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenolC₂₁H₂₆O₄334.18[M+H]⁺335.1
2-(3,4-dimethoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indeneC₂₁H₂₆O₅358.18[M+Na]⁺381.2
4,5,6-trimethoxy-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-indeneC₂₂H₂₈O₆388.19--

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline solids at an atomic level. carleton.eduyoutube.com For complex organic molecules like derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating the exact arrangement of atoms, bond lengths, bond angles, and stereochemistry. carleton.edu

Single-Crystal X-ray Analysis of Intermediates and Derivatives

The synthesis of complex molecules often involves multiple steps, generating various intermediates. Single-crystal X-ray analysis is crucial for verifying the structure of these intermediates and the final derivative products. Obtaining a single crystal of suitable quality is the first and often most challenging step. mdpi.com This typically involves slow evaporation of a solvent from a saturated solution of the compound. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the crystal lattice and the arrangement of atoms within the unit cell. mdpi.com This technique has been successfully applied to characterize various complex heterocyclic systems, including those containing indole (B1671886) scaffolds, which are structurally related to the indene (B144670) core. mdpi.commdpi.com The data obtained is used to refine the crystal structure, confirming the identity and purity of the synthesized compound. mdpi.com

Confirmation of Molecular Structure and Conformation

Single-crystal X-ray diffraction provides unambiguous confirmation of a molecule's structure. youtube.com It allows for the precise measurement of bond lengths and angles, which can be compared to theoretical values and data from similar known structures. For example, in the analysis of a fused triazolo/thiadiazole derivative containing an indole moiety, X-ray analysis confirmed the molecular structure, revealing it crystallized in a monoclinic system with a P2₁/n space group. mdpi.com

Furthermore, this technique reveals the molecule's conformation—the spatial arrangement of its atoms. For instance, a study of a spiro-undecane derivative determined that its phenyl and methoxycarbonyl substituents were in equatorial positions on a dioxopyran ring that adopted a twist boat conformation. researchgate.net This level of detail is essential for understanding structure-activity relationships and the molecule's behavior in biological systems.

Analysis of Non-Covalent Interactions and Molecular Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This packing is governed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com Understanding these intermolecular forces is critical as they influence the material's physical properties, including solubility and melting point.

Hirshfeld surface analysis, which is derived from X-ray diffraction data, is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.com For example, in the crystal structure of an indolyl-triazolo-thiadiazole, the analysis showed that the molecular packing was dominated by N…H, S…H, C…C, and S…C non-covalent interactions, with H⋯H, F⋯H, and O⋯H contacts often being the most significant contributors in other systems. mdpi.commdpi.com This detailed analysis of the supramolecular architecture provides deep insights into the nature of the crystalline state. mdpi.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The primary use of FTIR spectroscopy is to identify the functional groups present in a molecule. The spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

Expected Characteristic FTIR Peaks for this compound:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
3000-2850C-H StretchAliphatic (CH₃, CH₂)
1620-1580C=C StretchAromatic Ring
1470-1430C=C StretchAromatic Ring
1465-1450C-H BendAliphatic (CH₂)
1380-1370C-H BendAliphatic (CH₃)
900-675C-H Bend (out-of-plane)Aromatic Ring

The presence of peaks in these specific regions would help confirm the integrity of the aromatic and aliphatic portions of the molecule. This technique is often used as a quick and reliable method for preliminary structural confirmation and for monitoring the progress of chemical reactions.

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and purification of components in a mixture. For a volatile compound like this compound, Gas Chromatography (GC) is a particularly effective analytical method. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound.

The NIST WebBook provides gas chromatography data for this compound, including its Kovats Retention Index (RI). nist.gov The retention index is a normalized measure of a compound's retention time in GC, which helps in identifying compounds by comparing their indices with reference values. The index relates the retention time of the analyte to the retention times of n-alkane standards. nist.gov

The table below shows the reported normal alkane retention indices for this compound on a non-polar column, which are valuable for its identification in complex mixtures such as essential oils or synthetic reaction products. nist.gov

Retention IndexTemperature ProgramColumn TypeReference
1151CustomNon-polarNIST
1157CustomNon-polarNIST
1121CustomNon-polarNIST

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal tool for assessing the purity of this compound. Given the nonpolar, aromatic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture.

The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a hydrocarbon, will be well retained on a nonpolar column. The purity assessment is achieved by developing a separation method that can resolve the main compound peak from any potential impurities, such as starting materials from a synthesis, byproducts, or degradation products. The retention time is adjusted by modifying the composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both less retained (more polar) and more retained (more nonpolar) impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For a highly pure sample, the chromatogram will show a single, sharp, and symmetrical peak at a specific retention time.

Interactive Table: Typical HPLC Parameters for Purity Assessment of this compound
ParameterValue/Description
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50% to 100% B; 20-25 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the exact conditions, but would be in the region where nonpolar aromatic compounds elute.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net It is particularly useful for observing the conversion of reactants to products and identifying the presence of any significant byproducts in real-time. For a synthesis involving this compound, such as a Friedel-Crafts alkylation to introduce the methyl group onto the indane scaffold, TLC can effectively track the disappearance of the starting material (indane) and the appearance of the product.

The stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a plate of glass or aluminum. researchgate.net Silica gel is a polar adsorbent. The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate by capillary action. For nonpolar compounds like aromatic hydrocarbons, a nonpolar mobile phase is used. chromatographyonline.com A common choice would be a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a small amount of a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to achieve optimal separation.

In monitoring a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals, alongside spots of the starting material and, if available, the pure product as references. As the less polar product, this compound, will have a weaker interaction with the polar silica gel stationary phase compared to a potentially more polar reactant, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Interactive Table: Example of TLC for Monitoring the Synthesis of this compound
CompoundStructurePolarityExpected Rf Value
Indane (Starting Material)C₉H₁₀Nonpolar~0.4
This compound (Product)C₁₀H₁₂Slightly less polar than indane~0.5

Note: Rf values are indicative and will vary based on the exact mobile phase composition and other experimental conditions. A typical mobile phase could be Hexane:Ethyl Acetate (95:5).

Headspace Solid-Phase Microextraction Comprehensive 2D Gas Chromatography-Time-of-Flight Mass Spectrometry (HS-SPME-GCxGC-TOFMS) for Complex Mixture Analysis

For the analysis of this compound within a complex matrix, such as petroleum fractions or environmental samples, a highly sophisticated and powerful analytical technique is required. Headspace Solid-Phase Microextraction Comprehensive 2D Gas Chromatography-Time-of-Flight Mass Spectrometry (HS-SPME-GCxGC-TOFMS) provides exceptional separating power and confident compound identification.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique. A fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector, where the analytes are thermally desorbed for analysis. This method is excellent for concentrating volatile analytes from complex matrices.

Comprehensive 2D Gas Chromatography (GCxGC) offers a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. The entire sample is subjected to two independent chromatographic separations. Typically, a nonpolar primary column separates compounds based on their boiling points. The effluent from this column is then cryogenically focused and re-injected onto a shorter, secondary column with a different stationary phase (e.g., mid-polarity), which provides a separation based on polarity. This results in a two-dimensional chromatogram where structurally related compounds appear in ordered bands, greatly simplifying the identification of components in a complex mixture.

Time-of-Flight Mass Spectrometry (TOFMS) is a high-speed mass analyzer that is well-suited for detection in GCxGC due to the very narrow peaks produced (often less than 100 ms (B15284909) wide). It provides full mass spectral information for each point across the chromatographic peak, allowing for confident identification of compounds by comparison of their mass spectra to libraries. This technique has been successfully used to identify various derivatives of 2,3-dihydro-1H-indene in complex samples like fossilized resins. interchim.comptfarm.pl

Interactive Table: Representative HS-SPME-GCxGC-TOFMS Parameters for Complex Mixture Analysis
ParameterValue/Description
HS-SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Temp. 80 °C
Extraction Time 30 min
Primary GC Column (1D) DB-5ms (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Secondary GC Column (2D) DB-17ms (mid-polarity), 1.5 m x 0.10 mm ID, 0.10 µm film thickness
Modulation Period 6 s
Mass Spectrometer Time-of-Flight (TOF)
Mass Range 45-500 m/z
Ionization Mode Electron Ionization (EI) at 70 eV

Computational Chemistry and Theoretical Investigations of 4 Methyl 2,3 Dihydro 1h Indene and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. nih.govdergipark.org.tr It has become a popular approach for calculating a wide range of molecular properties, as it often provides results that are in good agreement with experimental data. nih.govdergipark.org.tricm.edu.pl DFT calculations are employed to determine optimized geometries, electronic characteristics, and various reactivity descriptors. nih.govresearchgate.net

Optimized Geometry and Electronic Structure

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. icm.edu.plbpasjournals.com This process involves calculating parameters such as bond lengths, bond angles, and dihedral angles. For analogs of 4-methyl-2,3-dihydro-1H-indene, such as methyl-indanones, conformational analysis is typically performed at a level like B3LYP/6-31G(d) to identify the most energetically stable conformers. mdpi.com The electronic structure of a molecule provides fundamental information about its properties and reactivity. DFT calculations are used to map the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. While specific optimized geometry parameters for this compound were not available in the searched literature, the general methodologies are well-established. icm.edu.plmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.gov The analysis of the HOMO-LUMO gap helps in predicting the most reactive sites within a molecule. nih.gov For a given molecule, the ionization potential (I) can be approximated as the negative of the HOMO energy (I = -E_HOMO), and the electron affinity (A) can be approximated as the negative of the LUMO energy (A = -E_LUMO). dergipark.org.tr

While specific calculated values for this compound are not detailed in the available literature, studies on analogous aromatic compounds provide insight into the expected electronic behavior. The principles of tuning the HOMO-LUMO gap are well-documented, involving modifications to the molecular structure, such as extending conjugation or adding electron-donating or -withdrawing groups. nih.gov

Interactive Table: Key Concepts in Frontier Molecular Orbital Analysis

Term Definition Significance
HOMO Highest Occupied Molecular Orbital Represents the electron-donating ability of the molecule.
LUMO Lowest Unoccupied Molecular Orbital Represents the electron-accepting ability of the molecule.

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) | A smaller gap implies higher reactivity and lower stability. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. uni-muenchen.deresearchgate.netrsc.org

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent intermediate or neutral potential zones. researchgate.net For a molecule like this compound, one would expect the aromatic ring to be an electron-rich region (negative potential) due to the π-electron system, making it a likely site for electrophilic interactions. The hydrogen atoms of the methyl and aliphatic groups would correspond to regions of positive potential. nih.gov

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trresearchgate.net These descriptors, calculated using DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govdergipark.org.tr

These parameters are defined by the following equations:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These indices help in rationalizing the chemical behavior of molecules. scielo.org.mx For instance, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. nih.gov

Interactive Table: Global Reactivity Descriptors and Their Significance

Descriptor Formula Chemical Interpretation
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2 Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2 Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

Thermodynamic Parameters

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), entropy, and heat capacity. nih.govresearchgate.net High-level quantum chemical methods, such as the G3(MP2)//B3LYP composite method, are used to accurately compute gas-phase enthalpies of formation. mdpi.comnih.gov These theoretical values can be combined with experimental data, like enthalpies of vaporization or sublimation, to derive thermodynamic properties in the liquid or solid phase. mdpi.comresearchgate.netnih.gov

For example, a computational and experimental study on methyl- and methoxy-substituted indanones determined their gas-phase enthalpies of formation. mdpi.com Such studies demonstrate that the presence of a methyl group on the indanone core results in a predictable change in the enthalpy of formation. mdpi.com The gas-phase molar heat capacities (Cp,m°) can also be derived from statistical thermodynamics using vibrational frequencies obtained from DFT calculations. mdpi.com

Molecular Docking and Binding Efficiency Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug and its biological target. nih.govmdpi.com

The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding energy. mdpi.comresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com Software such as AutoDock is widely used for these simulations. mdpi.comnih.gov

While no specific molecular docking studies featuring this compound as the primary ligand were identified in the search results, the methodology is broadly applicable. For analogs of this compound, a typical study would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the geometry of the ligand. nih.gov

Defining the Binding Site: Identifying the active site of the protein where the ligand is expected to bind. nih.govmdpi.com

Docking Simulation: Running the docking algorithm to generate various possible binding poses of the ligand within the receptor's active site. nih.gov

Analysis of Results: Evaluating the docking scores and analyzing the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the protein. nih.gov

Such studies on indene (B144670) analogs could elucidate their potential as inhibitors or modulators of various protein targets. nih.gov

Ligand-Receptor Interactions and Active Site Analysis

Computational methods, particularly molecular docking, are instrumental in elucidating the binding mechanisms of indane derivatives with various biological targets. These studies provide critical insights into the interactions occurring at the active site of receptors, guiding the design of more potent and selective molecules.

Docking studies on indane-1,3-dione derivatives against the M. tuberculosis InhA protein revealed that these compounds bind effectively within the active domain. ajchem-a.com The interactions are primarily governed by lipophilic properties and hydrogen bonds. ajchem-a.com Molecular dynamics simulations further confirmed that specific derivatives form stable complexes with the receptor, highlighting key contact points. ajchem-a.com Similarly, investigations of indanone derivatives as inhibitors of Cereblon (CRBN), an E3 ubiquitin ligase component, used molecular docking to identify compounds with a higher binding affinity than the established modulator, thalidomide. researchgate.net The binding affinity of these ligands was further refined using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. researchgate.net

In the context of anticancer research, molecular docking has been applied to screen indenyl-thiazole and indenyl-formazan derivatives against gastric (PDB = 2BID) and colon cancer (PDB = 2A4L) protein targets. plos.org These simulations help to understand the structural basis for their biological activity by identifying key interactions within the binding pocket. plos.org For example, studies on substituted indazole derivatives targeting the breast cancer aromatase enzyme identified specific hydrogen bond interactions with active site residues like Arg115 and Met374. researchgate.net The binding energies calculated from these docking studies provide a quantitative measure of the ligand's affinity for the receptor.

Further research on 2,2-substituted indane derivatives as 5-lipoxygenase (5-LOX) inhibitors used molecular docking followed by molecular dynamics simulations to predict stable binding under physiological conditions, offering insights for developing therapeutics for inflammatory bowel disease. larvol.com The validation of docking procedures is a critical step, often performed by redocking a co-crystallized ligand and comparing the root mean square deviation (RMSD) between the predicted and experimentally observed conformation. ijper.org

The table below summarizes findings from representative molecular docking studies on indane analogs.

Ligand ClassProtein TargetKey Interacting ResiduesComputational MethodPredicted Binding Energy/Affinity
Indane-1,3-dione derivativesM. tuberculosis InhA (2x23)Not specifiedMolecular Docking (Autodock Vina)Favorable, compared to isoniazid
Indanone derivativesCereblon (CRBN)Not specifiedMolecular Docking, MM/PBSADHFO: -163.16 kJ/mol
Substituted indazole derivativesAromataseArg115, Met374, Thr310Molecular Docking-7.7 to -8.0 kcal/mol
Spiro (indane-isoxazolidine) derivativesMDM2Not specifiedMolecular Docking (Glide)Favorable docking scores reported

Prediction of Pharmacological Activity

Computational tools are widely used to predict the pharmacological profiles of new chemical entities, including analogs of this compound. These in silico methods allow for the early assessment of a compound's potential as a therapeutic agent by evaluating its pharmacokinetic properties and bioactivity.

One common approach involves predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net For instance, a computational study of indane derivatives based on the thiazole (B1198619) nucleus used tools like QikProp to calculate ADME parameters. plos.org This helps determine if a compound possesses favorable pharmacokinetic properties necessary to advance in the drug development pipeline. plos.org Molinspiration bioactivity scores are also calculated to predict a compound's potential to act as a GPCR ligand, ion channel modulator, kinase inhibitor, or other drug classes. plos.org

The design of novel dihydro-1H-indene analogs as tubulin polymerization inhibitors has been guided by computational predictions. nih.gov By evaluating their antiproliferative activities, researchers can identify core structures, such as 4,5,6-trimethoxy-2,3-dihydro-1H-indene, that are crucial for anticancer effects. nih.gov The pharmacological potential of this compound itself is suggested by its use as a synthetic intermediate in the development of anti-inflammatory and analgesic drugs. myskinrecipes.com Computational screening of indane-1,3-dione derivatives has been used to assess their antitubercular efficacy against the M. tuberculosis InhA strain, predicting their potential as effective inhibitors. ajchem-a.com

The table below provides examples of predicted bioactivities for indane analogs.

Compound ClassPredicted PropertyComputational Tool/MethodPredicted Outcome
Indenyl-thiazole derivativesPharmacokineticsQikProp, MolinspirationPrediction of ADME properties and bioactivity scores (e.g., GPCR ligand, kinase inhibitor)
Indanone derivativesDrug-likeness, ADME/TNot specifiedIdentification of promising molecules for further study
9-Anilinoacridines with oxazine (B8389632) substitutionADMET PropertiesNot specifiedMost compounds showed 79-100% Human Oral Absorption

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of this compound, QSAR studies have been pivotal in understanding the structural requirements for various pharmacological effects.

A QSAR study on a series of 14 indane carbocyclic nucleosides with anticancer activity successfully developed models to describe their inhibitory effects on murine leukemia and human T-lymphocyte cells. nih.gov The study used multiple linear regression analysis with quantum mechanics-derived molecular descriptors. nih.gov The resulting models indicated that frontier-orbital energies (specifically the lowest unoccupied molecular orbital, LUMO) and hydrophobicity were the primary determinants of activity. nih.gov This suggests that the electronic properties and the ability to interact with hydrophobic pockets in the target receptor are crucial for the anticancer action of these indane analogs. nih.gov

In another study, QSAR models were developed for a series of BuChE inhibitors, which included carbamate (B1207046) derivatives, to design new compounds with potentially higher activity against Alzheimer's disease. mdpi.com Similarly, a QSAR model for chalcone (B49325) derivatives as acetylcholinesterase inhibitors was used to predict the activity of newly designed compounds. mdpi.com These studies demonstrate the power of QSAR to guide the rational design of new, more potent inhibitors from a lead scaffold. mdpi.com

3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of molecules. slideshare.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. slideshare.nettaylorfrancis.com These methods correlate the biological activity of a set of aligned molecules with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. slideshare.net

While specific CoMFA or CoMSIA studies on this compound were not identified, numerous studies on structurally related indazole and indole (B1671886) derivatives highlight the utility of these approaches. For example, 3D-QSAR studies were performed on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov The steric and electrostatic contour maps generated from these models provided a structural framework that helped explain the variability in activity among the compounds and guided the design of new potential inhibitors. nih.gov

In a study on phenyl alkyl ketone derivatives as PDE4 inhibitors, CoMFA and CoMSIA models were developed based on pharmacophore alignment. nih.gov The resulting 3D contour maps provided insights into the molecular features relevant to biological activity, which were then used to design novel molecules with potentially enhanced potency. nih.govmdpi.com Similarly, a 3D-QSAR study on indole derivatives as selective COX-2 inhibitors used a k-nearest neighbor (kNN) molecular field analysis approach to determine the contribution of steric and electronic fields to the anti-inflammatory activity. researchgate.net

Predictive Accuracy and Model Validation

The reliability of a QSAR model is determined by its predictive accuracy, which is assessed through rigorous validation procedures. researchgate.net Validation is essential to ensure that the model is robust and can accurately predict the activity of new, untested compounds. researchgate.netnih.gov

Key statistical parameters used for model validation include the cross-validated correlation coefficient (q² or Q²), which assesses internal predictive ability, and the predictive correlation coefficient (pred_r²) for an external test set, which measures the model's ability to predict the activity of compounds not used in its development. nih.govnih.gov A QSAR model is generally considered robust if Q² > 0.5. nih.gov

In the QSAR study of indane carbocyclic nucleosides, the final models showed excellent correlation between predicted and experimental activity, with r² values greater than 0.93 for three different cancer cell lines. nih.gov The models were also noted to have good predictive power. nih.gov For 3D-QSAR models of PDE4 inhibitors, the robustness was demonstrated by high cross-validated R² (R²cv) values of up to 0.7582 for CoMFA and 0.8539 for CoMSIA. nih.gov The external predictive ability was confirmed with R²pred values of 0.9630 and 0.9470, respectively. nih.gov A 3D-QSAR study on indole derivatives as COX-2 inhibitors reported a statistically significant model with a q² of 0.9461 and a pred_r² of 0.8782, indicating a robust and predictive model. researchgate.net

The table below summarizes the validation statistics for representative QSAR models of indane analogs and related structures.

Model TypeCompound Classq² (or R²cv)r² (or R²)pred_r²
2D-QSARIndane carbocyclic nucleosidesNot specified≥0.90Good predictive power reported
3D-QSAR (CoMFA)Phenyl alkyl ketones (PDE4 inhibitors)0.75820.97200.9630
3D-QSAR (CoMSIA)Phenyl alkyl ketones (PDE4 inhibitors)0.85390.96100.9470
3D-QSAR (kNN-MFA)Indole derivatives (COX-2 inhibitors)0.9461Not specified0.8782
3D-QSAR (CoMFA)Tetrahydroquinoline derivatives (LSD1 inhibitors)0.778Not specified0.709

Conformational Analysis and Isomerism

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. csus.edu For cyclic systems like this compound, the flexibility is more restricted, but the five-membered ring still adopts non-planar conformations to relieve strain. Isomerism in these molecules can arise from the position of substituents on the ring system.

Computational chemistry provides powerful tools to study the energies and populations of different conformers. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the relative stability of various conformations. nih.gov For example, a study on the chiral structures of substituted indans, including (S)-1-methylindan, used quantum chemical calculations to predict vibrational absorption and vibrational circular dichroism (VCD) spectra, which are highly sensitive to conformational isomerism. researchgate.net

Computational studies on related cyclic ethers, such as 4-methyl-1,3-dioxane, have used both empirical (MM+) and nonempirical (Hartree-Fock) methods to map the potential energy surface. researchgate.net These studies identify the principal energy minimum (the most stable conformer) and local minima corresponding to other, less stable conformations. researchgate.net Such analyses reveal the pathways for conformational isomerization and the energy barriers between different forms. researchgate.netlibretexts.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, these theoretical studies can identify reactants, products, transition states, and intermediates, providing a deeper understanding of reaction selectivity and kinetics. nih.govresearchgate.net

For reactions involving the formation of fused ring systems similar to indane, Density Functional Theory (DFT) is a commonly employed method. A systematic DFT study investigated the catalyst-dependent cyclization reactions that form polycyclic indolines. rsc.orgnih.gov The calculations detailed the reaction mechanisms for different catalysts (Rh₂(esp)₂ and InCl₃) and successfully explained the observed regio- and diastereoselectivity. rsc.orgnih.gov The models showed how factors like weak interactions and distortion energy in the transition state control the reaction outcome. rsc.org

The mechanisms for forming indane derivatives can also be explored. For example, the synthesis of indane-1,3-dione derivatives often involves Knoevenagel condensation reactions. mdpi.com While this specific reaction is well-established, computational modeling could be used to explore the transition states and intermediates in more complex, multi-step syntheses. In one study, a theoretical investigation into the formation of side products during the synthesis of a hexamethyl-dihydro-indene derivative proposed a concerted reaction path to explain the unexpected outcome. researchgate.net

Computational approaches can also be used to understand cascade reactions that form complex carbocycles. A study on the enantioselective synthesis of indanes and other fused rings via C-H insertion used DFT calculations to rationalize competing reaction pathways and selectivity, such as C-H versus O-H insertion. acs.org Such computational analyses partition the reaction path into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, offering a granular view of the chemical process. nih.gov

Theoretical Exploration of Tautomerism and Dual Reactivity in Indane-1,3-dione Systems

The indane-1,3-dione framework is a prominent scaffold in chemistry, serving as a versatile building block for compounds in materials science and medicinal chemistry nih.govencyclopedia.pubnih.gov. The reactivity and properties of its derivatives are profoundly influenced by tautomerism. Theoretical and computational chemistry, often in conjunction with spectroscopic methods, have provided deep insights into the tautomeric equilibria and reactivity of these systems carnegiescience.eduresearchgate.netnih.gov.

Quantum chemical calculations have been instrumental in investigating the structures of 2-substituted indan-1,3-diones in both the gas phase and in solution carnegiescience.edunih.gov. These studies evaluate how different substituents at the 2-position affect the tautomeric equilibrium, which dictates the predominant form of the molecule in various environments carnegiescience.eduresearchgate.netnih.gov.

Research has shown that for derivatives like 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione, the equilibrium is significantly shifted toward the 2-hydroxyalkylidene-indan-1,3-dione enol tautomer carnegiescience.eduresearchgate.netnih.govresearchgate.net. In contrast, 2-carboxyamide-indan-1,3-dione is shown to exist as a mixture of two distinct tautomers: 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indan carnegiescience.eduresearchgate.netnih.gov. Theoretical models indicate an extremely fast proton transfer occurs between these two forms carnegiescience.edunih.govresearchgate.net.

The case of 2-carboxy-indan-1,3-dione presents a more complex scenario, where analysis suggests the potential existence of an anionic form in solution carnegiescience.eduresearchgate.netnih.govresearchgate.net. In the solid state, computational studies combined with solid-state NMR and IR spectroscopy suggest that this compound likely coexists as two dimeric structures formed from its tautomers nih.gov.

The dual reactivity of the indane-1,3-dione system is a direct consequence of this keto-enol tautomerism. The carbon at the C-2 position is alpha to both carbonyl groups, making it an effective nucleophile in its diketone form wikipedia.org. The presence of the enol tautomer introduces alternative reactive sites. Computational studies elucidate the energy barriers associated with the interconversion between these forms, which is crucial for understanding their reactivity. For instance, the energy barrier for the intramolecular proton transfer that allows the interconversion of dimers in 2-carboxy-indan-1,3-dione was calculated to be 5.82 kcal/mol at the MP2/6-31++G level of theory nih.gov. For 2-carboxamide-indan-1,3-dione, the energy barrier for the intramolecular proton transfer was calculated as 2.30 kcal/mol researchgate.net.

Detailed Research Findings on Tautomerism

The table below summarizes the theoretical findings for various 2-substituted indane-1,3-dione systems.

Substituent at 2-positionPredominant Tautomer(s)Key Computational/Theoretical Findings
Formyl2-hydroxyalkylidene-indan-1,3-dioneEquilibrium is strongly shifted to the enol tautomer carnegiescience.eduresearchgate.netnih.gov.
Acetyl2-hydroxyalkylidene-indan-1,3-dioneSimilar to the 2-formyl derivative, the equilibrium favors the enol form carnegiescience.eduresearchgate.netnih.gov.
CarboxyamideMixture of 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indanCoexistence of two tautomers with an extremely fast intramolecular proton transfer between them carnegiescience.edunih.govresearchgate.netresearchgate.net.
CarboxyAnionic form (in solution); Dimeric structures of tautomers (in solid state)The situation is distinct from other derivatives, suggesting an anionic form in solution. In solid state, two dimeric structures are likely to coexist carnegiescience.edunih.gov.

Calculated Energy Barriers for Proton Transfer

Computational studies have quantified the energy required for the tautomeric interconversion via intramolecular proton transfer.

CompoundComputational Level of TheoryCalculated Energy Barrier (kcal/mol)
2-Carboxamide-indan-1,3-dioneMP4/6-311G//MP2/6-311G 2.30 researchgate.net
2-Carboxy-indan-1,3-dioneMP2/6-31++G5.82 nih.gov

Applications and Research Utility of 4 Methyl 2,3 Dihydro 1h Indene in Advanced Materials and Catalysis

Building Block in Organic Synthesis for Complex Molecules

The unique bicyclic structure of 4-methyl-2,3-dihydro-1H-indene makes it a valuable intermediate and building block in organic synthesis for creating more complex molecules. myskinrecipes.com Its fused ring system, consisting of a benzene (B151609) ring and a five-membered ring, provides a rigid and well-defined three-dimensional scaffold upon which chemists can build intricate molecular architectures. This structural characteristic is instrumental in the synthesis of pharmaceuticals, where precise spatial arrangement of functional groups is often paramount for biological activity. myskinrecipes.com

Research has demonstrated the versatility of the dihydro-1H-indene core in the design of novel therapeutic agents. For instance, various derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, which are crucial in the development of anticancer drugs. nih.govtandfonline.com The indene (B144670) skeleton serves as a central framework, allowing for the strategic placement of different substituents to optimize interaction with biological targets. nih.gov This adaptability makes the this compound scaffold a recurring motif in the quest for new and effective medicinal compounds. researchgate.netmdpi.com The ability to functionalize the indene structure through various chemical reactions allows for the generation of a diverse library of complex organic compounds. researchgate.net

Precursors for Metallocene Catalysts in Olefin Polymerization

In the realm of catalysis, this compound and its derivatives play a pivotal role as precursors to ligands for metallocene catalysts. These catalysts are a cornerstone of modern olefin polymerization, the industrial process responsible for producing a vast array of plastics like polyethylene (B3416737) and polypropylene. hhu.deresearchgate.net Metallocene catalysts consist of a central transition metal atom (commonly zirconium or titanium) sandwiched between one or two cyclopentadienyl-type ligands, known as Cp ligands. Indenyl ligands, derived from indene, are a crucial class of Cp-type ligands that allow for fine-tuning of the catalyst's properties.

Design of Strategically Substituted Indene Derivatives

The performance of a metallocene catalyst is highly dependent on the structure of its ligands. The this compound framework allows for the design of strategically substituted indenyl ligands. rsc.org By adding or modifying substituent groups on the indene ring system, researchers can precisely control the electronic and steric environment around the catalytic metal center. researchgate.net This control is essential for tailoring the catalyst to produce polymers with specific desired properties. The synthesis of various functionalized indene derivatives is an active area of research, aiming to create ligands that yield catalysts with improved performance. organic-chemistry.org

Enhancing Catalytic Activity, Molecular Weight, and Stereoselectivity

Strategic substitution of the indenyl ligand directly impacts the catalyst's behavior in several key ways:

Molecular Weight: The steric bulk of the ligands plays a significant role in controlling the rate of chain termination relative to chain propagation during polymerization. Bulky ligands can hinder the processes that stop chain growth, leading to the formation of polymers with higher molecular weights. researchgate.net

Stereoselectivity: For the polymerization of olefins like propylene, stereoselectivity is crucial as it determines the polymer's microstructure (isotactic, syndiotactic, or atactic) and, consequently, its physical properties. The rigid geometry of substituted indenyl ligands enforces a specific orientation for the incoming monomer, guiding the polymerization to produce highly stereoregular polymers. hhu.de

The table below summarizes the general influence of ligand design on catalyst performance.

Catalyst PropertyInfluence of Ligand SubstitutionDesired Outcome
Activity Modifies the electronic environment of the metal center.Higher turnover frequency, more efficient polymerization.
Polymer Molecular Weight Steric hindrance around the metal center can limit chain transfer reactions.Production of high-molecular-weight polymers with enhanced mechanical properties.
Stereoselectivity The rigid C2 or Cs symmetry of the ligand framework controls monomer insertion.Precise control over polymer tacticity (e.g., isotactic or syndiotactic polypropylene).

Components in Polymer Synthesis and Materials Science

Beyond its role in catalysis, this compound is also utilized as a component in polymer synthesis, contributing to the creation of materials with enhanced properties. myskinrecipes.com When incorporated into a polymer backbone, the rigid indene structure imparts specific and desirable characteristics to the final material.

Introduction of Rigidity and Thermal Stability in Polymers

The inherent stiffness of the fused-ring structure of this compound can significantly enhance the rigidity and thermal stability of polymers. myskinrecipes.com When this monomer is included in a polymer chain, it restricts segmental motion, leading to a higher glass transition temperature (Tg). This means the resulting material can maintain its structural integrity and mechanical properties at elevated temperatures. Research on the terpolymerization of indene with other monomers, such as methyl methacrylate and acrylonitrile, has shown that the inclusion of polyindene units improves the thermal stability of the final terpolymer. researchgate.net This characteristic is highly valued in applications requiring durable materials that can withstand thermal stress.

Cross-linking Reactions in Coatings and Adhesives

In the field of materials science, this compound serves as a building block for resins used in coatings and adhesives. myskinrecipes.com The chemical structure of the compound provides sites for cross-linking reactions, which are essential for forming the durable, three-dimensional networks that give coatings and adhesives their strength and resilience. The aromatic ring and the aliphatic portion of the molecule can be functionalized to participate in various polymerization and curing processes, leading to robust materials with excellent performance characteristics.

Chemical Research Applications

The versatility of this compound makes it a significant molecule in several areas of chemical synthesis and materials science. Its structural framework is a key component in the creation of more complex molecules and specialized polymers.

In the realm of organic synthesis, derivatives of the closely related indene structure are crucial as ligands in transition metal complexes, which are active in various catalytic processes. The indenyl ligand, which is a dehydrogenated form of indane, and its substituted derivatives, are known to enhance the catalytic activity of transition metals in reactions such as olefin polymerization. The "indenyl effect" describes the significant rate enhancement observed in ligand substitution reactions for indenyl complexes compared to their cyclopentadienyl counterparts, which is attributed to the unique electronic and steric properties of the indenyl ligand. This suggests the potential for this compound to serve as a precursor to catalytically active ligands.

Furthermore, research has been conducted on the synthesis of dihydro-1H-indene derivatives as potential therapeutic agents. Although this article will not delve into medicinal applications, the synthetic pathways developed in such research highlight the chemical reactivity and versatility of the indene scaffold.

The following table summarizes key research areas where this compound and its derivatives are utilized:

Research AreaApplication of this compound and Derivatives
Materials Science Building block for polymers and resins to improve thermal stability and performance. myskinrecipes.com
Organic Synthesis Intermediate in the synthesis of complex organic molecules. myskinrecipes.com
Catalysis Precursor to indenyl ligands for transition metal catalysts.

Role in Theoretical Organic Chemistry Studies

The rigid, bicyclic structure of this compound makes it an interesting subject for theoretical and computational studies in organic chemistry. These studies provide valuable insights into the molecule's electronic properties, reactivity, and conformational preferences, which are essential for understanding its behavior in chemical reactions and its potential for new applications.

Computational methods, such as Density Functional Theory (DFT), are employed to investigate the molecular structure and electronic properties of indene derivatives. For instance, DFT calculations have been used to study the regioselectivity of reactions involving substituted indazoles, which share some structural similarities with indenes. These calculations can elucidate reaction mechanisms by evaluating the energies of intermediates and transition states.

While specific theoretical studies focusing exclusively on this compound are not extensively published, the principles derived from computational analyses of related indane and indene structures are applicable. Such studies often involve:

Conformational Analysis: Determining the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, this would involve analyzing the puckering of the five-membered ring and the orientation of the methyl group.

Molecular Orbital Analysis: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and its electronic absorption properties.

Reaction Mechanism Studies: Simulating reaction pathways to understand how the molecule interacts with other reagents and to predict the most likely products.

The insights gained from these theoretical investigations are crucial for designing new experiments and for developing novel applications for this compound and its derivatives in advanced materials and catalysis.

The table below outlines the types of theoretical studies that are relevant to understanding the properties of this compound:

Theoretical Study TypeFocus of InvestigationRelevance to this compound
Conformational Analysis Determination of the lowest energy 3D structure.Understanding steric effects and reactivity.
Molecular Orbital Theory Calculation of HOMO-LUMO energies and electron distribution.Predicting chemical reactivity and electronic properties.
Reaction Pathway Modeling Simulation of chemical reactions to determine mechanisms.Guiding the synthesis of new derivatives and materials.

Environmental Aspects and Degradation Studies of Indene Derivatives

Environmental Fate and Pathways of Related Indene (B144670) Compounds

The environmental journey of indene derivatives is dictated by their physicochemical properties and the environmental compartment into which they are released. As a representative compound, indene is a natural component of coal tar and is released into the environment through various combustion processes, including biomass burning and auto exhaust, as well as from industrial wastewater sources epa.gov. Its saturated analogue, indane, and methylated derivatives like 4-methyl-2,3-dihydro-1H-indene (also known as 4-methylindan), share similar sources and environmental pathways.

Persistence in Water and Soil

The persistence of a chemical is defined by the time it remains in a particular environment before being broken down. For indene derivatives, persistence varies significantly between water and soil compartments.

In aquatic systems, the persistence of indene is limited by rapid volatilization, with an estimated half-life of 3.7 hours in a model river and 4.4 days in a model lake epa.gov. This suggests that indene itself does not persist long in the water column. For 4-methylindan, which is less volatile due to its higher molecular weight and saturated ring, persistence in water will be more dependent on biodegradation. Studies on mixtures containing indene and indane have shown that these compounds are biodegradable by microbial consortia from contaminated sites nih.gov. In one study, a mixture including indene and indane at initial concentrations between 1 and 5 mg/L was completely degraded within 39 days under aerobic conditions nih.govchemicalbook.com.

In soil and sediment, indene derivatives are expected to adsorb to organic matter epa.gov. This sorption can decrease their bioavailability but also increase their persistence. While specific half-life data for 4-methylindan in soil is scarce, pesticides are often categorized by their soil half-life, with values over 60 days considered to have high persistence. Given that indane and indene are biodegradable, their methylated derivatives are also expected to be degraded by soil microorganisms, although the rate may be influenced by factors such as microbial community composition, nutrient availability, and soil properties.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and air. It is a critical factor in assessing environmental risk. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kₒw).

The measured log Kₒw for indene is 2.92. Based on this value, the bioconcentration factor (BCF), which measures uptake from water alone, is estimated to be around 57 europa.eu. This relatively low BCF suggests that the bioconcentration of indene in aquatic organisms is not expected to be significant europa.eu.

Table 1: Environmental Fate and Bioaccumulation Parameters of Indene and Related Compounds
CompoundCAS NumberLog KₒwEstimated BCF (L/kg)Atmospheric Half-lifeAquatic Fate Summary
Indene95-13-62.92 europa.eu~57 europa.eu~6.2 hours europa.euLow persistence; rapid volatilization epa.gov
Indane496-11-7~3.2Not availableNot availableBiodegradable nih.gov
This compound824-22-6~3.7 (estimated)Moderate potentialNot availableExpected to be biodegradable

Degradation Mechanisms in Various Environmental Compartments

The breakdown of indene derivatives involves different mechanisms depending on the environmental setting.

Atmospheric Degradation : The dominant degradation mechanism in the atmosphere is the reaction of vapor-phase indene with hydroxyl (•OH) radicals. This process involves the addition of the hydroxyl radical to the double bond of the five-membered ring or abstraction of a hydrogen atom, leading to a cascade of oxidation reactions that ultimately break down the molecule epa.goveuropa.eu.

Aerobic Biodegradation : In soil and water, the primary degradation mechanism is microbial action. Studies have shown that indigenous microorganisms in contaminated sediments can completely degrade indene and indane nih.gov. The degradation pathway for aromatic hydrocarbons like indene typically begins with an oxidation step catalyzed by dioxygenase enzymes. This introduces hydroxyl groups onto the molecule, often forming a cis-diol intermediate. This is analogous to the metabolism of indene in mammals, where it is converted to cis- and trans-1,2-dihydroxyindane europa.eu. Following this initial oxidation, the rings are cleaved, and the resulting intermediates are funneled into central metabolic pathways of the microorganisms. The presence of indene has been observed to influence the microbial community, increasing the relative abundance of the family Micrococcaceae in one study nih.gov.

Green Chemistry Implications for Sustainable Synthesis

Recognizing the environmental impact associated with traditional chemical synthesis, the principles of green chemistry aim to develop more sustainable and environmentally benign processes. Significant research has been directed towards the green synthesis of indene and its derivatives.

Key green chemistry strategies include:

Use of Sustainable Catalysts : A major focus has been replacing expensive and often toxic noble metal catalysts (like palladium or rhodium) with catalysts based on cheaper, more abundant, and less toxic first-row transition metals. For example, a bio-inspired catalyst based on the abundant element cobalt has been developed for the sustainable synthesis of substituted 1H-indenes through a metallo-radical catalysis approach chemeo.com. Iron-based catalysts, such as iron(III) chloride (FeCl₃), have also been used to afford various functionalized indene derivatives under mild conditions nih.gov.

One-Pot and Tandem Reactions : Developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces waste, energy consumption, and purification steps. A one-pot synthesis of indene from 1-indanone (B140024) has been achieved with high yield (~80%) using a mechanical mixture of Cu/SiO₂ and HZSM-5 in an assisted orthogonal tandem catalysis process rsc.org.

Milder Reaction Conditions : Many modern synthetic routes aim to operate under milder temperatures and pressures, reducing energy demand. Gold-catalyzed intramolecular hydroalkylation of ynamides provides a straightforward entry to polysubstituted indenes under mild conditions viu.ca.

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Table 2: Examples of Green Chemistry Approaches for Indene Synthesis
Catalyst/MethodStarting MaterialsKey Green Chemistry PrincipleReference
Cobalt-based catalystAldehydes and tosyl hydrazineUse of abundant, less toxic metal catalyst chemeo.com
Iron(III) chloride (FeCl₃)N-benzylic sulfonamides and internal alkynesUse of inexpensive and readily available catalyst nih.gov
Tandem Catalysis (Cu/SiO₂ and HZSM-5)1-IndanoneOne-pot synthesis, increased efficiency rsc.org
Gold(I) catalystYnamidesMild reaction conditions, high functional group tolerance viu.ca
Nickel-catalyzed carboannulationo-bromobenzyl zinc bromide and alkynes/alkenesVersatile synthesis of both indenes and indanes nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves Wittig reactions to extend carbon chains, followed by catalytic hydrogenation to reduce double bonds. For example, spirocyclic derivatives of 2,3-dihydro-1H-indene were synthesized via a six-step process starting from substituted benzaldehydes, with bromination and Claisen condensation as key steps . Optimization includes adjusting catalyst loadings (e.g., palladium for hydrogenation) and reaction temperatures to minimize side products.

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact, as indene derivatives may release toxic fumes during reactions. Work in fume hoods or gloveboxes for volatile steps (e.g., bromination). Post-experiment, segregate halogenated waste for professional disposal to prevent environmental contamination .

Q. How can researchers characterize the purity and structure of this compound derivatives?

  • Methodological Answer : Combine GC-MS for purity assessment (retention time matching) with 1H^1 \text{H}-NMR to confirm structural features like methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). For diastereomers, use 13C^{13} \text{C}-NMR or X-ray crystallography .

Advanced Research Questions

Q. How do substituents on the indene ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in spectral data for indene derivatives?

  • Methodological Answer : Conflicting 1H^1 \text{H}-NMR signals (e.g., overlapping peaks) may arise from conformational flexibility. Use variable-temperature NMR to identify dynamic processes or 2D-COSY to assign adjacent protons. For mass spectrometry ambiguities, high-resolution MS (HRMS) distinguishes isobaric impurities .

Q. How can multi-step syntheses of spirocyclic indene derivatives be optimized for scalability?

  • Methodological Answer : Replace batch processes with flow chemistry for exothermic steps (e.g., cyclization). In a reported six-step synthesis, continuous hydrogenation reduced reaction time by 40% while maintaining >90% yield. Monitor intermediates via inline FTIR to automate purification .

Q. What computational tools predict the pharmacokinetic properties of indene-based drug candidates?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), while ADMET predictors (SwissADME) evaluate solubility and CYP450 interactions. For example, 1-(2-phenylethyl)indene derivatives showed moderate logP values (2.5–3.2), suggesting blood-brain barrier penetration .

Data-Driven Research Challenges

Q. How do researchers address discrepancies in reported catalytic efficiencies for indene functionalization?

  • Methodological Answer : Replicate experiments using standardized substrates (e.g., this compound) under controlled conditions (solvent, temperature). Compare turnover numbers (TON) across studies, and use kinetic isotope effects (KIE) to identify rate-limiting steps .

Q. What analytical methods quantify trace impurities in indene derivatives for pharmaceutical applications?

  • Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves <0.1% detection limits. For halogenated byproducts, ICP-MS tracks residual halogens. Validate methods per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.